An In-depth Technical Guide to the Synthesis and Characterization of 7-Methoxyisoquinolin-8-amine
An In-depth Technical Guide to the Synthesis and Characterization of 7-Methoxyisoquinolin-8-amine
Abstract: 7-Methoxyisoquinolin-8-amine is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors and novel anticancer agents.[1] Its strategic substitution pattern—an electron-donating methoxy group adjacent to a nucleophilic amine on the isoquinoline scaffold—makes it an invaluable pharmacophore for establishing critical interactions within enzyme active sites. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 7-methoxyisoquinolin-8-amine, designed for researchers and professionals in drug discovery and organic synthesis.
Introduction: The Strategic Importance of 7-Methoxyisoquinolin-8-amine
The isoquinoline core is a privileged structure in drug development, forming the backbone of numerous biologically active compounds. The specific regioisomer, 7-methoxyisoquinolin-8-amine (CAS No. 55766-74-0), has garnered significant attention for its role as a precursor in the synthesis of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 8-amino group provides a crucial handle for synthetic elaboration, allowing for the construction of amide, urea, or sulfonamide linkages to build out molecular complexity, while the 7-methoxy group modulates the electronic properties and lipophilicity of the core, often enhancing binding affinity and pharmacokinetic properties. This guide elucidates a reliable and reproducible pathway to access this high-value compound.
Synthesis of 7-Methoxyisoquinolin-8-amine: A Two-Step Approach
The most reliable and frequently employed strategy for synthesizing 7-methoxyisoquinolin-8-amine involves a two-step sequence starting from the commercially available 7-methoxyisoquinoline. This pathway is predicated on two fundamental and high-yielding transformations in aromatic chemistry: electrophilic nitration followed by the reduction of the resulting nitro group.
Synthetic Strategy Overview
The synthetic workflow is designed for efficiency and regiochemical control. The electron-donating 7-methoxy group strongly activates the isoquinoline ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. In this case, the C8 position, being ortho to the methoxy group, is highly favored for nitration. The subsequent reduction of the nitro-intermediate to the target amine is a standard, high-conversion reaction.
Caption: Synthetic workflow for 7-Methoxyisoquinolin-8-amine.
Detailed Experimental Protocol
Causality Behind Choices: The selection of a mixed acid system (HNO₃/H₂SO₄) for nitration is standard for achieving efficient nitration of moderately activated aromatic rings. The use of Tin(II) chloride (SnCl₂) is a classic, robust, and highly effective method for the reduction of aromatic nitro groups, particularly in heterocyclic systems, as it is tolerant of many other functional groups and typically results in clean conversions.[2]
Step 1: Synthesis of 7-Methoxy-8-nitroisoquinoline
-
Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 60 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Slowly add 7-methoxyisoquinoline (10.0 g, 62.8 mmol) portion-wise to the stirred sulfuric acid. The key is to maintain the internal temperature below 10 °C to prevent uncontrolled side reactions. Stir until all the solid has dissolved.
-
Nitration: Cool the resulting solution to 0 °C. Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 6.0 mL) to chilled concentrated sulfuric acid (15 mL) in a separate beaker, keeping it cool. Add this nitrating mixture dropwise via the addition funnel to the isoquinoline solution over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring. A yellow precipitate will form.
-
Neutralization & Isolation: Neutralize the cold acidic slurry by the slow addition of concentrated aqueous ammonia (NH₄OH) until the pH is approximately 8-9. Be cautious as this is a highly exothermic process. The yellow precipitate is the crude 7-methoxy-8-nitroisoquinoline.
-
Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water (3 x 100 mL), and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the crude product, which can be recrystallized from ethanol or an ethanol/water mixture to obtain pure 7-methoxy-8-nitroisoquinoline as a yellow solid.
Step 2: Synthesis of 7-Methoxyisoquinolin-8-amine
-
Reaction Setup: In a 500 mL round-bottom flask, suspend the 7-methoxy-8-nitroisoquinoline (8.0 g, 39.2 mmol) in ethanol (200 mL).
-
Reagent Addition: To this suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 44.2 g, 196 mmol) in one portion.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3-4 hours. The yellow suspension should transform into a clear, light-colored solution. Monitor by TLC for the disappearance of the starting material.
-
Work-up and pH Adjustment: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add a saturated solution of sodium bicarbonate (NaHCO₃) to the residue until the effervescence ceases and the pH of the aqueous layer is basic (pH ≈ 8). This step neutralizes the acidic reaction medium and precipitates tin salts.
-
Extraction: Extract the product into ethyl acetate (3 x 150 mL). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude solid is 7-methoxyisoquinolin-8-amine.
-
Final Purification: Further purification can be achieved by recrystallization from a suitable solvent system like toluene or ethyl acetate/hexanes, or by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product as an off-white to pale yellow solid.[3]
Characterization and Data Analysis
Confirming the identity and purity of the synthesized 7-methoxyisoquinolin-8-amine is a critical self-validating step of the protocol. The following techniques and expected data provide a benchmark for a successful synthesis.
Overview of Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the N-H bonds of the primary amine and the C-O bond of the methoxy group.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound with high accuracy.[5]
Expected Characterization Data
The data presented below are typical values and may vary slightly based on the solvent and instrument used.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | δ 8.5-9.0 (1H, s, H-1), δ 8.0-8.4 (1H, d, H-3), δ 7.2-7.6 (1H, d, H-4), δ 7.0-7.3 (1H, d, H-5), δ 6.8-7.1 (1H, d, H-6), δ 4.5-5.5 (2H, br s, -NH₂), δ 3.9-4.1 (3H, s, -OCH₃) |
| ¹³C NMR | Chemical Shift (δ) | δ ~150-155 (C-1), δ ~145-150 (C-7), δ ~140-145 (C-8a), δ ~135-140 (C-8), δ ~125-130 (C-4a), δ ~120-125 (C-3), δ ~115-120 (C-5), δ ~105-110 (C-6), δ ~55-60 (-OCH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3450-3300 cm⁻¹ (two bands, N-H stretch, primary amine), 3100-3000 cm⁻¹ (Aromatic C-H stretch), 1620-1580 cm⁻¹ (N-H bend), 1280-1250 cm⁻¹ (Aromatic C-N stretch), 1250-1200 cm⁻¹ (Aryl-O stretch, asymmetric)[6][7] |
| Mass Spectrometry | m/z | [M+H]⁺: 175.0866 (Calculated for C₁₀H₁₁N₂O⁺). The molecular ion peak confirms the molecular weight of 174.20 g/mol .[1][8] |
Analytical Protocols
-
NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube for analysis.
-
IR Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid product with dry potassium bromide. Alternatively, perform Attenuated Total Reflectance (ATR) IR spectroscopy on the solid sample directly.
-
MS Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The sample is typically introduced into the mass spectrometer via direct infusion or through an LC system using electrospray ionization (ESI).
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-methoxyisoquinolin-8-amine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3396. Retrieved from [Link]
-
SpectraBase. (n.d.). isoquinoline, 7-methyl-1-phenoxy-. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra (vertically offset) displaying the ν 7, ν 8, ν 6, and ν 3.... Retrieved from [Link]
-
SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). (6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isoquinolin]-2'(3'H)-yl)(4-ethoxy-3-methoxyphenyl)methanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Institutes of Health. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4293-4311. Retrieved from [Link]
-
Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives of Military Medicine, 2(1), e15957. Retrieved from [Link]
-
MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5534. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-8-quinolinamine. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 26(23), 7179. Retrieved from [Link]
-
HeteroCycles. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. HeteroCycles, 75(3), 593-601. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ACS Publications. (2021). Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. ACS Omega, 6(49), 33893–33900. Retrieved from [Link]
Sources
- 1. 7-methoxyisoquinolin-8-amine [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
